4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-nitrophenyl)methylidene]aniline}
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Overview
Description
N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through nitration, reduction, and condensation reactions. Each step requires specific reagents and conditions, such as the use of strong acids for nitration and reducing agents for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation could lead to the formation of nitroso or other oxidized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and aromatic rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE: shares structural similarities with other nitroaromatic compounds and Schiff bases.
N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE: is unique due to its specific arrangement of functional groups and the presence of multiple nitro groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C41H32N4O6 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[4-[4-[2-[4-[4-[(4-nitrophenyl)methylideneamino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C41H32N4O6/c1-41(2,31-7-19-37(20-8-31)50-39-23-11-33(12-24-39)42-27-29-3-15-35(16-4-29)44(46)47)32-9-21-38(22-10-32)51-40-25-13-34(14-26-40)43-28-30-5-17-36(18-6-30)45(48)49/h3-28H,1-2H3 |
InChI Key |
JEOZCZFLAJEZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)N=CC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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